Cas no 1440965-10-5 (3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine)

3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position and a 1-cyclopropyl-1H-pyrazol-4-yl moiety at the 6-position. This structure confers versatility as a building block in medicinal chemistry and agrochemical research, particularly in the development of biologically active molecules. The chloro group enhances reactivity for further functionalization, while the cyclopropyl-pyrazole substituent contributes to steric and electronic modulation, potentially improving target binding affinity. Its well-defined synthetic route and stability under standard conditions make it a reliable intermediate for constructing complex scaffolds. The compound’s balanced lipophilicity and molecular weight also support favorable pharmacokinetic properties in drug discovery applications.
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine structure
1440965-10-5 structure
Product Name:3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
CAS No:1440965-10-5
MF:C10H9ClN4
MW:220.65826010704
MDL:MFCD26142689
CID:2855157
PubChem ID:71700023
Update Time:2025-08-05

3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
    • 3-Chloro-6-(1-cyclopropyl-4-pyrazolyl)pyridazine
    • 3-chloro-6-(1-cyclopropylpyrazol-4-yl)pyridazine
    • SY126172
    • A926058
    • AS-69096
    • CS-B1042
    • 1440965-10-5
    • AKOS030621285
    • MFCD26142689
    • DTXSID90856639
    • SCHEMBL15576056
    • MDL: MFCD26142689
    • Inchi: 1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2
    • InChI Key: HNUJVEWBLUBNRI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C=NN(C=2)C2CC2)N=N1

Computed Properties

  • Exact Mass: 220.0515740g/mol
  • Monoisotopic Mass: 220.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.6

3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine Pricemore >>

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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine Suppliers

Amadis Chemical Company Limited
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(CAS:1440965-10-5)3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Order Number:A926058
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:46
Price ($):1111.0/555.0/338.0
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Additional information on 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine

3-Chloro-6-(1-Cyclopropyl-1H-Pyrazol-4-Yl)Pyridazine: A Comprehensive Overview

3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine, identified by the CAS number 1440965-10-5, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a pyridazine ring with a chloro substituent and a cyclopropyl-pyrazole moiety. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

The molecular structure of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is notable for its aromaticity and the presence of electron-withdrawing and electron-donating groups. The pyridazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 2, serves as a versatile platform for further chemical modifications. The chloro group at position 3 introduces electron-withdrawing effects, while the cyclopropyl-pyrazole substituent at position 6 introduces both steric hindrance and additional electronic interactions. These features make the compound highly reactive in certain chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.

Recent studies have highlighted the potential of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine in drug discovery. Its unique electronic properties make it an attractive candidate for designing bioactive molecules with specific pharmacological profiles. For instance, researchers have explored its role as a ligand in metalloenzyme inhibitors and as a building block for constructing complex heterocyclic frameworks with potential therapeutic applications. The compound's ability to form stable coordination complexes with transition metals has also been investigated, opening avenues for its use in catalysis and materials science.

In terms of synthesis, 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine can be prepared through various routes, including nucleophilic aromatic substitution, Ullmann-type coupling, and transition-metal-catalyzed cross-coupling reactions. These methods leverage the reactivity of the pyridazine ring and the substituents to achieve high yields and selectivity. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making the compound more accessible for large-scale production.

The physical properties of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-y l)pyridazine, such as its melting point, solubility, and thermal stability, are critical factors in determining its suitability for various applications. Studies have shown that the compound exhibits moderate thermal stability under standard conditions, making it suitable for use in processes that require elevated temperatures. Its solubility in organic solvents also facilitates its use in solution-based reactions and formulations.

In conclusion, 3-chloro

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Amadis Chemical Company Limited
(CAS:1440965-10-5)3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
A926058
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):1111.0/555.0/338.0
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